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Compound of Interest

Compound Name: N-Ethylethylenediamine

Cat. No.: B093853 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for N-
ethylethylenediamine (C₄H₁₂N₂), a crucial building block in pharmaceutical and chemical

synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) characteristics, offering valuable insights for compound

identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary
The empirical formula for N-Ethylethylenediamine is C₄H₁₂N₂ and it has a molecular weight of

88.15 g/mol .[1] The following tables summarize the key spectroscopic data obtained for this

compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data
Solvent: CDCl₃ (Deuterated Chloroform) Reference: Tetramethylsilane (TMS) at 0 ppm
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

2.76 t 2H 5.9 -CH₂-NH₂

2.68 t 2H 5.9 -NH-CH₂-

2.61 q 2H 7.2 -CH₂-CH₃

1.45 (approx.) s (broad) 3H - -NH₂ and -NH-

1.09 t 3H 7.2 -CH₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Solvent: CDCl₃ (Deuterated Chloroform) Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ) ppm Assignment

52.5 -NH-CH₂-

49.8 -CH₂-NH₂

44.5 -CH₂-CH₃

15.2 -CH₃

IR (Infrared) Spectroscopy Data
Technique: Liquid Film (Neat)
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3350 - 3250 Strong, Broad
N-H stretch (primary and

secondary amine)

2965 - 2850 Strong C-H stretch (aliphatic)

1590 Medium N-H bend (primary amine)

1460 Medium C-H bend (CH₂ and CH₃)

1130 Medium C-N stretch

Mass Spectrometry (MS) Data
Ionization Method: Electron Ionization (EI)

m/z Relative Intensity (%) Proposed Fragment

88 Moderate [M]⁺ (Molecular Ion)

58 High [CH₂=N⁺H-CH₂-CH₃]

44 High [CH₂=N⁺H-CH₃]

30 High [CH₂=NH₂]⁺ (Base Peak)

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of N-ethylethylenediamine (approximately 10-20 mg) was

prepared in deuterated chloroform (CDCl₃, 0.6-0.7 mL) directly in a 5 mm NMR tube.[2] The

tube was capped and gently agitated to ensure homogeneity.

Instrumentation: ¹H and ¹³C NMR spectra were acquired on a standard NMR spectrometer

(e.g., 400 or 500 MHz).
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Data Acquisition:

Locking and Shimming: The spectrometer was locked onto the deuterium signal of the

CDCl₃ solvent, and the magnetic field homogeneity was optimized through an automated

shimming procedure.[2]

¹H NMR: Standard pulse sequences were used to acquire the proton spectrum. Key

parameters included a sufficient number of scans to achieve a good signal-to-noise ratio, a

spectral width covering the expected chemical shift range, and a relaxation delay of 1-2

seconds.

¹³C NMR: A proton-decoupled pulse sequence was used to obtain the carbon spectrum,

resulting in singlet peaks for each unique carbon atom. A larger number of scans and a

longer relaxation delay were typically required compared to ¹H NMR due to the lower

natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[3]

Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed,

phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual

solvent peak of CDCl₃ (¹H: 7.26 ppm, ¹³C: 77.16 ppm) or an internal standard (TMS).

Infrared (IR) Spectroscopy
Sample Preparation: A drop of neat N-ethylethylenediamine liquid was placed directly onto

the surface of a potassium bromide (KBr) or sodium chloride (NaCl) salt plate. A second salt

plate was carefully placed on top to create a thin liquid film.[4]

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer was used for analysis.

Data Acquisition: A background spectrum of the clean salt plates was first recorded. The

sample was then placed in the instrument's sample holder, and the infrared spectrum was

acquired over the mid-IR range (typically 4000-400 cm⁻¹). Multiple scans were co-added to

improve the signal-to-noise ratio.

Data Processing: The final spectrum was generated by ratioing the sample spectrum against

the background spectrum, resulting in a transmittance or absorbance spectrum.

Mass Spectrometry (MS)
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Sample Introduction: A small amount of volatile N-ethylethylenediamine was introduced

into the mass spectrometer via a direct insertion probe or through the injection port of a gas

chromatograph (GC-MS).[5]

Instrumentation: An electron ionization (EI) mass spectrometer was used.

Ionization: The gaseous sample molecules were bombarded with a beam of high-energy

electrons (typically 70 eV), causing ionization and fragmentation.[6]

Mass Analysis: The resulting positively charged ions were accelerated and separated based

on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Detection: The abundance of each ion was measured by a detector, generating a mass

spectrum.

Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and the

characteristic fragmentation pathway of N-ethylethylenediamine.
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Caption: General workflow for spectroscopic analysis.
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Caption: Proposed EI fragmentation of N-ethylethylenediamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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